![molecular formula C11H8FN3O5 B13246971 2-[2-(3-Fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13246971.png)
2-[2-(3-Fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-Fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a nitrophenyl group, and a fluoro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid typically involves multiple steps. One common method starts with the nitration of a fluorobenzene derivative to introduce the nitro group. This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group in the pyrazole ring can be reduced to a hydroxyl group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the fluoro group can yield various substituted derivatives .
Scientific Research Applications
2-[2-(3-Fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-[2-(3-Fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can also interact with enzymes and receptors, modulating their activity. The fluoro substituent can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoro-3-nitrophenyl)acetic acid
- 2-(2,3-Difluoro-6-nitrophenyl)acetic acid
- 2-(3-Nitrophenyl)acetic acid
Uniqueness
2-[2-(3-Fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is unique due to the presence of both a pyrazole ring and a fluoro-nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluoro substituent enhances its stability and reactivity, while the pyrazole ring provides a versatile scaffold for further modifications .
Properties
Molecular Formula |
C11H8FN3O5 |
|---|---|
Molecular Weight |
281.20 g/mol |
IUPAC Name |
2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H8FN3O5/c12-7-2-1-3-8(10(7)15(19)20)14-11(18)6(5-13-14)4-9(16)17/h1-3,5,13H,4H2,(H,16,17) |
InChI Key |
HIEXCFWFDBPDRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])N2C(=O)C(=CN2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde](/img/structure/B13246893.png)
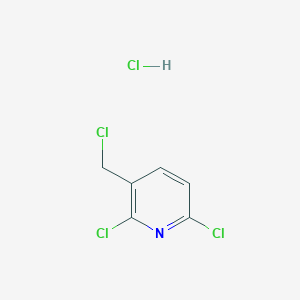

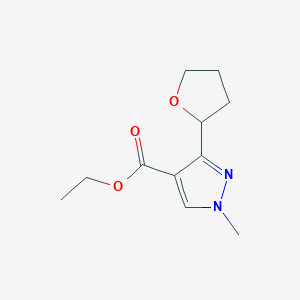
![2-[(3-Fluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13246911.png)
![N-[(2-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13246926.png)
![(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol](/img/structure/B13246936.png)
![2-(2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13246944.png)
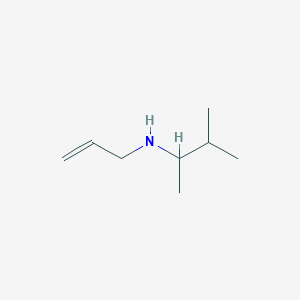
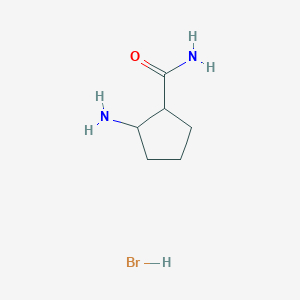
![2-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B13246969.png)

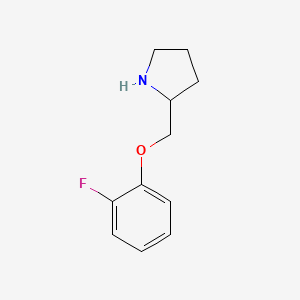
![6-(Aminomethyl)-5,7-diazaspiro[2.5]oct-5-ene-4,8-dione](/img/structure/B13246990.png)
